molecular formula C2H7ClFN B1294777 2-Fluoroethylamine hydrochloride CAS No. 460-08-2

2-Fluoroethylamine hydrochloride

Cat. No.: B1294777
CAS No.: 460-08-2
M. Wt: 99.53 g/mol
InChI Key: YRRZGBOZBIVMJT-UHFFFAOYSA-N
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Description

2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt with the chemical formula FCH₂CH₂NH₂ · HCl. It is known for its unique properties due to the presence of a fluorine atom, which can significantly alter the compound’s chemical behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoroethylamine hydrochloride typically involves the synthesis of 2-fluoroethylphthalimide, followed by its conversion to 2-fluoroethylamine and subsequent reaction with hydrochloric acid. One method involves reacting 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound often aim to optimize yield and purity while minimizing production costs. These methods may involve multiple recrystallizations and careful control of reaction conditions to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation reactions: It can react with other compounds to form larger molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrogen chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .

Scientific Research Applications

2-Fluoroethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroethylamine hydrochloride involves its interaction with molecular targets through the formation of hydrogen bonds and electrostatic interactions. The presence of the fluorine atom enhances these interactions, leading to unique biological and chemical effects. The compound can modulate enzyme activity and alter metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2-Difluoroethylamine
  • 3,3,3-Trifluoropropylamine
  • 2-Methoxyethylamine

Uniqueness

2-Fluoroethylamine hydrochloride is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully or partially fluorinated counterparts. This single fluorine atom can lead to different reactivity patterns and biological activities .

Properties

CAS No.

460-08-2

Molecular Formula

C2H7ClFN

Molecular Weight

99.53 g/mol

IUPAC Name

2-fluoroethanamine;hydron;chloride

InChI

InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H

InChI Key

YRRZGBOZBIVMJT-UHFFFAOYSA-N

SMILES

C(CF)N.Cl

Canonical SMILES

[H+].C(CF)N.[Cl-]

460-08-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What drives the conformational preference of 2,2-difluoroethylamine hydrochloride in solution?

A: The research primarily highlights the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride []. This effect describes the preferred conformation where the -NH3+ group resides in a gauche relationship with both fluorine atoms within the molecule. While factors like hyperconjugation and hydrogen bonding play a role, the study emphasizes that electrostatic interactions, specifically the attraction between the positively charged nitrogen and the electronegative fluorine atoms, are the dominant forces dictating this conformational preference, even in aqueous solutions [].

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